molecular formula C12H14O3 B13327857 5-Methyltetrahydrofuran-2-yl benzoate

5-Methyltetrahydrofuran-2-yl benzoate

Cat. No.: B13327857
M. Wt: 206.24 g/mol
InChI Key: TWDAKVMAEJPLEI-UHFFFAOYSA-N
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Description

5-Methyltetrahydrofuran-2-yl benzoate: is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by the presence of a benzoate ester group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyltetrahydrofuran-2-yl benzoate typically involves the esterification of 5-methyltetrahydrofuran-2-ol with benzoic acid. One common method includes the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methyltetrahydrofuran-2-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methyltetrahydrofuran-2-yl benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Methyltetrahydrofuran-2-yl benzoate involves its interaction with specific molecular targets. The benzoate ester group can undergo hydrolysis to release benzoic acid, which may exert biological effects. Additionally, the tetrahydrofuran ring can interact with enzymes or receptors, modulating their activity and leading to various physiological responses .

Comparison with Similar Compounds

    5-Methyltetrahydrofuran-2-ol: A precursor in the synthesis of 5-Methyltetrahydrofuran-2-yl benzoate.

    2-Methyltetrahydrofuran: A related compound with similar structural features but different functional groups.

    Tetrahydrofuran: A simpler analog without the methyl or benzoate groups.

Uniqueness: this compound is unique due to the presence of both the tetrahydrofuran ring and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(5-methyloxolan-2-yl) benzoate

InChI

InChI=1S/C12H14O3/c1-9-7-8-11(14-9)15-12(13)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

TWDAKVMAEJPLEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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